![molecular formula C21H20N2O5S2 B2840272 Methyl 3-[{2-[(4-methylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 895264-00-3](/img/structure/B2840272.png)

Methyl 3-[{2-[(4-methylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

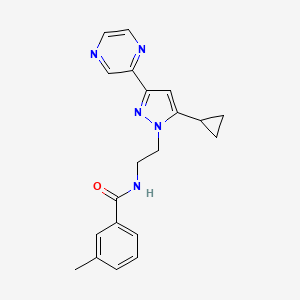

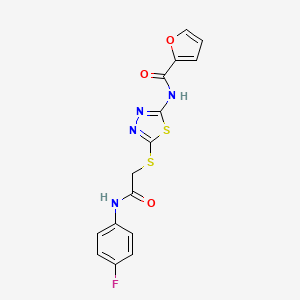

“Methyl 3-[{2-[(4-methylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom and four carbon atoms . Thiophene derivatives are known for their wide range of biological activities .

Aplicaciones Científicas De Investigación

Synthetic Applications

Heterocyclic Synthesis : A foundational study explored the reactivity of Methyl 3-amino-2-thiophene carboxylate with orthoesters, leading to N-(2-carbomethoxy thienyl) imidates. These imidates, upon reaction with primary amines and hydrazines, produced [3,2-d]4(3H)thienopyrimidinones. This process highlighted a novel pathway to access thienopyrimidinones, which could elucidate the behavior of similar compounds including the one (Hajjem et al., 2010).

Organocatalysis in Aqueous Media : The Gewald reaction, facilitated by water and triethylamine, demonstrates a methodology to synthesize 2-amino-3-carboxamide derivatives of thiophene efficiently. This reaction setup offers insights into the applicability of similar conditions for the synthesis of structurally related compounds (Abaee & Cheraghi, 2013).

Advanced Thiophene Derivatives Synthesis : Another research elaborates on the synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates, providing a method for the preparation of thiophene derivatives with potential relevance to the target compound. This synthesis route could be pertinent for developing novel thiophene-based molecules with diverse applications (Stephens et al., 1999).

Mechanistic Insights

- X-ray Structural Analysis : A study on the single crystal X-ray structure of a compound structurally analogous to the one of interest revealed significant insights into its molecular configuration, aiding the understanding of its reactivity and potential applications in material science or pharmaceutical research (Ramazani et al., 2011).

Propiedades

IUPAC Name |

methyl 3-[[2-(4-methylanilino)-2-oxoethyl]-phenylsulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5S2/c1-15-8-10-16(11-9-15)22-19(24)14-23(17-6-4-3-5-7-17)30(26,27)18-12-13-29-20(18)21(25)28-2/h3-13H,14H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DALUWOTVASMNBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=C(SC=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[{2-[(4-methylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1-[(tert-butoxy)carbonyl]-6-cyano-1H-indol-3-yl}boronic acid](/img/structure/B2840189.png)

![N-(2,4-difluorophenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2840190.png)

![4-(6-Methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carbonyl)-1-phenethylpiperazine-2,6-dione](/img/structure/B2840191.png)

![2-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone](/img/structure/B2840193.png)

![1-(4-Methylphenyl)-3-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B2840201.png)

![3-[2-(Benzyloxy)ethyl]oxolane-3-carbaldehyde](/img/structure/B2840202.png)

![Ethyl 4-[[2-[[5-[(4-tert-butylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2840203.png)

![4-[3-(Triazol-2-yl)azetidin-1-yl]quinazoline](/img/structure/B2840211.png)